molecular formula C11H24N2O5S B12699009 Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide CAS No. 93981-95-4

Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide

Cat. No.: B12699009
CAS No.: 93981-95-4
M. Wt: 296.39 g/mol
InChI Key: VDONXOIJFWLWNP-UHFFFAOYSA-N
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Description

Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylammonium group, a sulphoethyl group, and a 2-methyl-1-oxoallyl group. These functional groups contribute to its reactivity and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide typically involves multiple steps. One common method includes the reaction of dimethylamine with a suitable alkylating agent to introduce the dimethylammonium group. This is followed by the introduction of the sulphoethyl group through a sulfonation reaction. Finally, the 2-methyl-1-oxoallyl group is added via a Michael addition reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. Catalysts and solvents are also selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, thiols, or amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of specialty chemicals, polymers, and surfactants.

Mechanism of Action

The mechanism by which Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium chloride
  • Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium bromide

Uniqueness

Dimethyl(3-((2-methyl-1-oxoallyl)amino)-2-(sulphoethyl)propyl)ammonium hydroxide is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

93981-95-4

Molecular Formula

C11H24N2O5S

Molecular Weight

296.39 g/mol

IUPAC Name

methyl-methylidene-[[4-methyl-2-(2-sulfoethyl)pentyl]carbamoyl]azanium;hydroxide

InChI

InChI=1S/C11H22N2O4S.H2O/c1-9(2)7-10(5-6-18(15,16)17)8-12-11(14)13(3)4;/h9-10H,3,5-8H2,1-2,4H3,(H-,12,14,15,16,17);1H2

InChI Key

VDONXOIJFWLWNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCS(=O)(=O)O)CNC(=O)[N+](=C)C.[OH-]

Origin of Product

United States

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